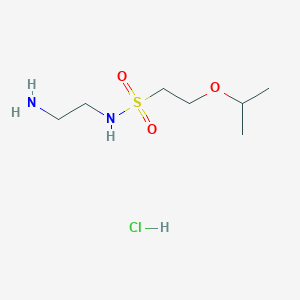
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has demonstrated potential therapeutic effects in various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound reduces the activation and proliferation of B-cells, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of BTK and downstream signaling pathways, leading to reduced activation and proliferation of B-cells. Physiologically, this compound has been shown to reduce tumor growth and inflammation in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is its specificity for BTK inhibition, which allows for targeted modulation of B-cell signaling pathways. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes.
Métodos De Síntesis
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of various chemicals, including 1-cyclohexyl-3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)urea and 2-bromo-1-(2-chloroethyl)-1H-benzimidazole. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, this compound has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(17-10-14-16-7-9-20-14)12-6-8-18(11-12)13-4-2-1-3-5-13/h7,9,12-13H,1-6,8,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOAIIHABUSPQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)C(=O)NCC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)
![3-(ethoxymethyl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7638974.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)


![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)

![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)
![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)
![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)